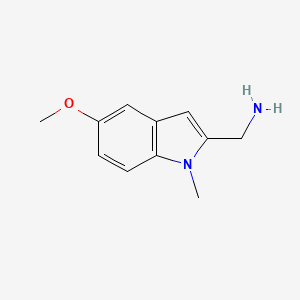
C-(5-Methoxy-1-methyl-1H-indol-2-yl)-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methoxy-1-methyl-1H-indol-2-yl)methanamine is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-1-methyl-1H-indol-2-yl)methanamine typically involves the Fischer indole cyclization reaction. This reaction is carried out in the presence of glacial acetic acid and concentrated hydrochloric acid, leading to the formation of the indole nucleus . The specific steps include:
- Starting with a suitable precursor, such as a phenylhydrazine derivative.
- Reacting the precursor with an aldehyde or ketone to form a hydrazone.
- Cyclizing the hydrazone under acidic conditions to yield the indole derivative.
Industrial Production Methods
Industrial production of indole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Methoxy-1-methyl-1H-indol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions occur readily on the indole nucleus due to the delocalized π-electrons.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
(5-Methoxy-1-methyl-1H-indol-2-yl)methanamine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Methoxy-1-methyl-1H-indol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound binds to receptors and enzymes, modulating their activity and leading to various biological effects. For instance, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmission and mood regulation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Methoxy-2-methyl-3-indoleacetic acid: A related compound with similar structural features.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole nucleus.
Uniqueness
(5-Methoxy-1-methyl-1H-indol-2-yl)methanamine is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological and chemical properties. Its methoxy and methyl groups influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
130445-56-6 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(5-methoxy-1-methylindol-2-yl)methanamine |
InChI |
InChI=1S/C11H14N2O/c1-13-9(7-12)5-8-6-10(14-2)3-4-11(8)13/h3-6H,7,12H2,1-2H3 |
InChI Key |
ULZISDNETJRHEW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















